molecular formula C16H19NO2 B5741212 ethyl [4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]acetate CAS No. 85209-63-8

ethyl [4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]acetate

Cat. No.: B5741212
CAS No.: 85209-63-8
M. Wt: 257.33 g/mol
InChI Key: CSTSZXNCVRLVAZ-UHFFFAOYSA-N
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Description

Ethyl [4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]acetate is a synthetic pyrrole-based compound designed for advanced medicinal chemistry and drug discovery research. This scaffold is of significant interest in developing novel therapeutic agents, primarily due to the proven biological activity of the pyrrole pharmacophore. Scientific literature has extensively documented that structurally analogous pyrrole derivatives exhibit potent antimicrobial and antitubercular activities , with some compounds demonstrating minimum inhibitory concentration (MIC) values in the range of 1-4 μg/mL against Mycobacterium tuberculosis H37 Rv strain . The core pyrrole moiety is a privileged structure in medicinal chemistry, known for its ability to interact with multiple biological targets. Research indicates that similar compounds can function as dual inhibitors of key bacterial enzymes , such as enoyl-acyl carrier protein (ACP) reductase and dihydrofolate reductase (DHFR), which are essential for fatty acid and folate biosynthesis, respectively . This dual-target inhibition mechanism presents a promising strategy for combating drug-resistant bacterial strains, including multidrug-resistant tuberculosis (MDR-TB). Beyond infectious disease research, pyrrole derivatives are also investigated for their potential in oncology drug discovery . Hybrid molecules containing the pyrrole nucleus have shown promising in vitro anticancer activity and have been explored as inhibitors of specific molecular targets, such as Maternal Embryonic Leucine Zipper Kinase (MELK), which is overexpressed in certain aggressive cancers like triple-negative breast cancer . The acetoxy ester functional group in this compound provides a versatile handle for further synthetic modification, allowing researchers to generate a diverse library of derivatives for structure-activity relationship (SAR) studies. This makes this compound a valuable synthetic intermediate for constructing more complex molecules aimed at screening for new biological activities and optimizing drug-like properties .

Properties

IUPAC Name

ethyl 2-[4-(2,5-dimethylpyrrol-1-yl)phenyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO2/c1-4-19-16(18)11-14-7-9-15(10-8-14)17-12(2)5-6-13(17)3/h5-10H,4,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSTSZXNCVRLVAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC=C(C=C1)N2C(=CC=C2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70234416
Record name Acetic acid, (p-(2,5-dimethyl-1-pyrrolyl)phenyl)-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70234416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85209-63-8
Record name Acetic acid, (p-(2,5-dimethyl-1-pyrrolyl)phenyl)-, ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085209638
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetic acid, (p-(2,5-dimethyl-1-pyrrolyl)phenyl)-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70234416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Ethyl [4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]acetate (EDMPA) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of EDMPA, including its biochemical properties, cellular effects, and potential therapeutic applications.

Chemical Structure and Properties

EDMPA has the molecular formula C15H17NO2C_{15}H_{17}NO_2 and features a pyrrole ring substituted with dimethyl groups and an ethyl acetate moiety. Its structure is pivotal in determining its interaction with biological targets.

Enzyme Interactions

EDMPA has been shown to interact with several key enzymes, particularly:

  • Dihydrofolate Reductase (DHFR) : Inhibits this enzyme, which is crucial for DNA synthesis and cell proliferation.
  • Enoyl-Acyl Carrier Protein Reductase (ENR) : Another target that plays a role in fatty acid biosynthesis.

These interactions suggest that EDMPA could serve as a lead compound for developing inhibitors against these enzymes, which are important in cancer and bacterial infections .

Cell Signaling and Gene Expression

Research indicates that EDMPA influences various cellular processes:

  • Cell Signaling : Enhances specific signaling pathways that promote cell survival and proliferation.
  • Gene Expression : Alters the expression of genes involved in metabolic pathways, potentially leading to increased productivity in biotechnological applications, such as recombinant protein production in CHO cells .

The mechanism by which EDMPA exerts its biological effects involves:

  • Binding Interactions : Formation of hydrogen bonds with active site residues of target enzymes. This binding affinity is critical for its inhibitory action on DHFR and ENR .

Anticancer Activity

Preliminary studies have indicated that EDMPA exhibits anticancer properties. It has been tested against various cancer cell lines, showing potential cytotoxic effects that warrant further investigation.

Antimicrobial Activity

EDMPA also demonstrates antimicrobial properties. Its efficacy against pathogens such as Helicobacter pylori has been documented, with studies reporting minimum inhibitory concentrations (MICs) indicating significant antibacterial activity .

Study 1: Inhibition of DHFR

In a study evaluating the inhibitory effects of various compounds on DHFR, EDMPA was found to exhibit a notable IC50 value, indicating strong inhibition compared to standard drugs used in cancer therapy. The study utilized molecular docking techniques to elucidate the binding interactions within the active site of DHFR .

Study 2: Antimicrobial Efficacy

Another research effort focused on the antimicrobial properties of EDMPA against Helicobacter pylori. The compound demonstrated an MIC of 3.9 µg/ml, showcasing its potential as an alternative treatment for infections resistant to conventional antibiotics .

Data Tables

Biological Activity Target IC50/MIC
DHFR InhibitionDihydrofolate ReductaseNotable IC50 value
Antimicrobial ActivityHelicobacter pylori3.9 µg/ml

Scientific Research Applications

Synthesis and Chemical Properties

Ethyl [4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]acetate can be synthesized through several methods, often involving pyrrole chemistry. One notable synthesis method involves the use of a pyrrole ring bonded to a diol, which allows for the creation of derivatives with potential biological activity. The compound is characterized by its unique structural features, including a pyrrole ring that contributes to its reactivity and interaction with various biological targets .

Antimicrobial Properties

Recent studies have highlighted the antibacterial and antitubercular properties of compounds derived from this compound. For instance, a series of derivatives were synthesized and evaluated for their activity against Staphylococcus aureus and Mycobacterium tuberculosis. Some compounds exhibited significant inhibition of bacterial growth, suggesting a potential for development into new antimicrobial agents .

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit key enzymes involved in bacterial metabolism. In particular, it showed promising results against dihydrofolate reductase (DHFR) and enoyl-acyl carrier protein (ACP) reductase enzymes. Molecular docking studies indicated strong binding interactions with these targets, providing insights into the mechanism of action and potential therapeutic applications in treating bacterial infections .

Drug Development

The structural characteristics of this compound make it an attractive scaffold for drug development. Its ability to form various derivatives allows researchers to explore modifications that could enhance efficacy or reduce toxicity. The compound serves as a building block for synthesizing more complex molecules with specific pharmacological activities .

Potential Therapeutic Uses

Given its biological activity, there is potential for this compound to be developed into therapeutic agents targeting infectious diseases or cancer. The ability to inhibit essential enzymes suggests that derivatives could be explored as novel treatments for conditions where traditional therapies are ineffective .

Case Studies and Research Findings

StudyFindings
Antibacterial Activity A study synthesized various derivatives of this compound and tested them against S. aureus and M. tuberculosis, finding significant antibacterial properties in several compounds .
Enzyme Inhibition Molecular docking studies revealed that some derivatives effectively bind to DHFR and enoyl ACP reductase, indicating their potential as enzyme inhibitors in bacterial metabolism .
Drug Development Research focused on modifying the compound's structure to improve its pharmacological profile, leading to the identification of several promising candidates for further investigation in drug development .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The target compound shares structural motifs with several analogs, differing in substituent positions, ester groups, or additional functional groups. Key comparisons include:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Similarity Score Key Structural Features
Ethyl [4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]acetate Not Provided C₁₆H₁₉NO₂ 257.33 Reference Acetoxyethyl group linked to para-substituted phenyl ring
Ethyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate 5159-70-6 C₁₅H₁₇NO₂ 243.30 0.97 Ester group directly attached to phenyl ring (benzoate)
Methyl 2-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate 83935-44-8 C₁₄H₁₅NO₂ 229.28 0.94 Methyl ester at ortho position on phenyl ring
[4-(2,5-Dimethyl-1H-pyrrol-1-yl)phenyl]acetic acid 26165-63-9 C₁₄H₁₅NO₂ 229.28 0.92 Carboxylic acid instead of ethyl ester

Notes:

  • The similarity scores (0.91–0.97) are based on structural overlap, with the highest similarity to ethyl benzoate analogs .
  • Substituent positions (e.g., para vs. ortho in methyl benzoate derivatives) influence electronic properties and steric interactions .

Q & A

Basic Questions

Q. What are the recommended synthetic methodologies for ethyl [4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]acetate?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. Key steps include:

  • Reagents : Use acetic anhydride or dichloromethane as solvents, with catalysts like palladium for cross-coupling reactions .
  • Conditions : Optimize reaction time (6–24 hours) and temperature (80–120°C) based on reaction progress monitored via TLC or HPLC .
  • Purification : Column chromatography with silica gel and gradients of ethyl acetate/hexane mixtures .

Q. How is the structural characterization of this compound performed?

  • Methodological Answer : Combine spectroscopic techniques:

  • NMR : 1^1H and 13^13C NMR to confirm aromatic protons (δ 6.8–7.4 ppm), ester carbonyl (δ 170–175 ppm), and pyrrole ring protons .
  • Mass Spectrometry : High-resolution ESI-MS for molecular ion confirmation (e.g., [M+H]+^+ at m/z 273.14) .
  • X-ray Crystallography : Resolve crystal packing and bond angles (e.g., Acta Crystallographica reports for related pyrrole derivatives) .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for this compound?

  • Methodological Answer :

  • Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and activation energies for key steps like pyrrole ring formation .
  • Feedback Loops : Integrate experimental data (e.g., HPLC yields) into reaction path-search algorithms (e.g., GRRM or AFIR) to refine computational predictions .
  • Example : ICReDD’s approach reduced trial-and-error by 40% in similar pyrrole syntheses .

Q. What statistical experimental designs are suitable for optimizing synthesis conditions?

  • Methodological Answer :

  • Design of Experiments (DoE) : Apply fractional factorial designs to screen variables (temperature, catalyst loading, solvent ratio). For 5 variables, a 251^{5-1} design reduces trials from 32 to 16 .
  • Response Surface Methodology (RSM) : Use central composite designs to model non-linear relationships between variables (e.g., solvent polarity vs. yield) .

Q. How to address contradictions between computational predictions and experimental data?

  • Methodological Answer :

  • Error Analysis : Compare DFT-calculated activation energies with experimental kinetic data (e.g., Arrhenius plots). Discrepancies >5 kcal/mol suggest missing solvation effects or transition states .
  • Multiscale Modeling : Combine quantum mechanics (QM) for reaction steps with molecular mechanics (MM) for bulk solvent interactions .

Q. What mechanisms underlie its biological interactions (e.g., enzyme inhibition)?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina to simulate binding to target enzymes (e.g., cyclooxygenase-2). Focus on hydrogen bonds between the ester group and catalytic residues .
  • Kinetic Assays : Measure IC50_{50} values via fluorometric assays. For example, competitive inhibition patterns may arise from pyrrole ring interactions with hydrophobic enzyme pockets .

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